molecular formula C13H11BrN2 B080945 N-[(2-bromophenyl)methylideneamino]aniline CAS No. 10407-11-1

N-[(2-bromophenyl)methylideneamino]aniline

Cat. No.: B080945
CAS No.: 10407-11-1
M. Wt: 275.14 g/mol
InChI Key: AGUARNBWSQREFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-bromophenyl)methylideneamino]aniline is an organic compound with the molecular formula C13H11BrN2 and a molecular weight of 275.14 g/mol. This compound is characterized by the presence of a bromophenyl group and a phenylhydrazine moiety, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-bromophenyl)methylideneamino]aniline typically involves the condensation reaction between 2-bromobenzaldehyde and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[(2-bromophenyl)methylideneamino]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azobenzenes or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted phenylhydrazines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azobenzene derivatives, while substitution reactions can produce a wide range of substituted phenylhydrazines .

Scientific Research Applications

N-[(2-bromophenyl)methylideneamino]aniline has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(2-bromophenyl)methylideneamino]aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N’-[(E)-(4-Bromophenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide: This compound shares a similar bromophenyl group but differs in its overall structure and functional groups.

    Indole Derivatives: Compounds containing the indole nucleus, such as 1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea, exhibit diverse biological activities and are used in various therapeutic applications.

Uniqueness: N-[(2-bromophenyl)methylideneamino]aniline is unique due to its specific combination of a bromophenyl group and a phenylhydrazine moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

CAS No.

10407-11-1

Molecular Formula

C13H11BrN2

Molecular Weight

275.14 g/mol

IUPAC Name

N-[(2-bromophenyl)methylideneamino]aniline

InChI

InChI=1S/C13H11BrN2/c14-13-9-5-4-6-11(13)10-15-16-12-7-2-1-3-8-12/h1-10,16H

InChI Key

AGUARNBWSQREFB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NN=CC2=CC=CC=C2Br

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=CC=C2Br

Origin of Product

United States

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